molecular formula C12H19N5O B13134372 2-(Morpholin-4-yl)-4-(piperidin-1-yl)-1,3,5-triazine CAS No. 144574-28-7

2-(Morpholin-4-yl)-4-(piperidin-1-yl)-1,3,5-triazine

Cat. No.: B13134372
CAS No.: 144574-28-7
M. Wt: 249.31 g/mol
InChI Key: JZRBBCBHZOUVFC-UHFFFAOYSA-N
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Description

4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine is a heterocyclic compound that features both piperidine and morpholine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine typically involves the reaction of piperidine and morpholine with a triazine derivative. One common method includes the nucleophilic substitution reaction where piperidine and morpholine are reacted with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the selective substitution of chlorine atoms by the amine groups.

Industrial Production Methods

In an industrial setting, the production of 4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction parameters and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols depending on the degree of reduction .

Scientific Research Applications

4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug design, particularly in the development of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. The exact pathways involved depend on the specific biological target being investigated .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)piperidine
  • 4-(4-(Morpholin-1-yl)-1,3,5-triazin-2-yl)morpholine
  • 4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)aniline

Uniqueness

4-(4-(Piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine is unique due to the presence of both piperidine and morpholine rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

CAS No.

144574-28-7

Molecular Formula

C12H19N5O

Molecular Weight

249.31 g/mol

IUPAC Name

4-(4-piperidin-1-yl-1,3,5-triazin-2-yl)morpholine

InChI

InChI=1S/C12H19N5O/c1-2-4-16(5-3-1)11-13-10-14-12(15-11)17-6-8-18-9-7-17/h10H,1-9H2

InChI Key

JZRBBCBHZOUVFC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=N2)N3CCOCC3

Origin of Product

United States

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